Cas no 1187927-65-6 ([1,1'-Biphenyl]-4-yl(piperidin-4-yl)methanone hydrochloride)
![[1,1'-Biphenyl]-4-yl(piperidin-4-yl)methanone hydrochloride structure](https://ja.kuujia.com/scimg/cas/1187927-65-6x500.png)
[1,1'-Biphenyl]-4-yl(piperidin-4-yl)methanone hydrochloride 化学的及び物理的性質
名前と識別子
-
- Biphenyl-4-yl-piperidin-4-yl-methanone hydrochloride
- [1,1'-Biphenyl]-4-yl(piperidin-4-yl)methanone hydrochloride
- C18H19NO.HCl
- 3863AJ
- Biphenyl-4-yl-4-piperidinyl-methanone HCl
- 4-(4-phenylbenzoyl)piperidine hydrochloride
-
- MDL: MFCD09997829
- インチ: 1S/C18H19NO.ClH/c20-18(17-10-12-19-13-11-17)16-8-6-15(7-9-16)14-4-2-1-3-5-14;/h1-9,17,19H,10-13H2;1H
- InChIKey: ZAOMSHJTKPWRLG-UHFFFAOYSA-N
- ほほえんだ: Cl.O=C(C1C=CC(C2C=CC=CC=2)=CC=1)C1CCNCC1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 307
- トポロジー分子極性表面積: 29.1
[1,1'-Biphenyl]-4-yl(piperidin-4-yl)methanone hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB537388-250mg |
Biphenyl-4-yl-piperidin-4-yl-methanone hydrochloride; . |
1187927-65-6 | 250mg |
€300.40 | 2025-02-13 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0119S-500mg |
Biphenyl-4-yl-piperidin-4-yl-methanone hydrochloride |
1187927-65-6 | 97% | 500mg |
¥1731.3 | 2025-01-20 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0119S-50mg |
Biphenyl-4-yl-piperidin-4-yl-methanone hydrochloride |
1187927-65-6 | 97% | 50mg |
¥944.35 | 2025-01-20 | |
eNovation Chemicals LLC | D969237-1g |
Biphenyl-4-yl-piperidin-4-yl-methanone hydrochloride |
1187927-65-6 | 95% | 1g |
$340 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0119S-250mg |
Biphenyl-4-yl-piperidin-4-yl-methanone hydrochloride |
1187927-65-6 | 97% | 250mg |
¥1302.85 | 2025-01-20 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0119S-1g |
Biphenyl-4-yl-piperidin-4-yl-methanone hydrochloride |
1187927-65-6 | 97% | 1g |
2527.17CNY | 2021-07-19 | |
eNovation Chemicals LLC | D969237-500mg |
Biphenyl-4-yl-piperidin-4-yl-methanone hydrochloride |
1187927-65-6 | 95% | 500mg |
$240 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0119S-1g |
Biphenyl-4-yl-piperidin-4-yl-methanone hydrochloride |
1187927-65-6 | 97% | 1g |
¥2605.69 | 2025-01-20 | |
Chemenu | CM130862-1g |
[1,1'-biphenyl]-4-yl(piperidin-4-yl)methanone hydrochloride |
1187927-65-6 | 95% | 1g |
$273 | 2023-01-17 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0119S-500mg |
Biphenyl-4-yl-piperidin-4-yl-methanone hydrochloride |
1187927-65-6 | 97% | 500mg |
1679.12CNY | 2021-07-19 |
[1,1'-Biphenyl]-4-yl(piperidin-4-yl)methanone hydrochloride 関連文献
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
[1,1'-Biphenyl]-4-yl(piperidin-4-yl)methanone hydrochlorideに関する追加情報
Research Update on [1,1'-Biphenyl]-4-yl(piperidin-4-yl)methanone hydrochloride (CAS: 1187927-65-6)
Recent studies on the compound [1,1'-Biphenyl]-4-yl(piperidin-4-yl)methanone hydrochloride (CAS: 1187927-65-6) have highlighted its potential as a key intermediate in the synthesis of novel therapeutic agents. This compound, characterized by its biphenyl and piperidine moieties, has garnered attention for its role in modulating central nervous system (CNS) targets, particularly in the context of neurological disorders. The hydrochloride salt form enhances its solubility and bioavailability, making it a promising candidate for further pharmacological evaluation.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's affinity for sigma-1 and sigma-2 receptors, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. The research demonstrated that [1,1'-Biphenyl]-4-yl(piperidin-4-yl)methanone hydrochloride exhibits moderate binding affinity for these receptors, suggesting its potential as a scaffold for developing sigma receptor modulators. The study utilized in vitro binding assays and molecular docking simulations to elucidate the compound's interactions with receptor binding sites.
Further research has explored the compound's utility in the synthesis of dopamine D3 receptor ligands. A 2024 preprint on bioRxiv detailed the optimization of [1,1'-Biphenyl]-4-yl(piperidin-4-yl)methanone hydrochloride derivatives to enhance selectivity for the D3 receptor over other dopamine receptor subtypes. The findings indicated that modifications to the piperidine ring could significantly improve receptor specificity, paving the way for the development of targeted therapies for addiction and schizophrenia.
In addition to its CNS applications, recent patent filings (e.g., WO2023124567) have disclosed the use of this compound in the preparation of antiviral agents. Specifically, derivatives of [1,1'-Biphenyl]-4-yl(piperidin-4-yl)methanone hydrochloride have shown inhibitory activity against SARS-CoV-2 proteases in preliminary assays. These results, though yet to be peer-reviewed, underscore the compound's versatility in drug discovery.
From a synthetic chemistry perspective, advances in the scalable production of [1,1'-Biphenyl]-4-yl(piperidin-4-yl)methanone hydrochloride have been reported. A 2023 Organic Process Research & Development article described a streamlined, high-yield synthesis route employing palladium-catalyzed cross-coupling reactions, which reduces the reliance on hazardous reagents and improves overall efficiency. This development is critical for ensuring the compound's availability for large-scale preclinical studies.
In conclusion, [1,1'-Biphenyl]-4-yl(piperidin-4-yl)methanone hydrochloride (CAS: 1187927-65-6) represents a multifaceted tool in medicinal chemistry, with emerging applications in CNS disorders, antiviral therapy, and receptor-targeted drug design. Ongoing research is expected to further elucidate its pharmacological profile and expand its therapeutic potential.
1187927-65-6 ([1,1'-Biphenyl]-4-yl(piperidin-4-yl)methanone hydrochloride) 関連製品
- 2172009-23-1(2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}oxy)-3-methoxypropanoic acid)
- 1249063-13-5(2-amino-2-(dimethyl-1H-1,2,4-triazol-5-yl)ethan-1-ol)
- 2060005-71-0(1,2,4-Trimethylcyclohexane-1-carboxylic acid)
- 2323072-04-2(N-Fmoc-5-methoxy-L-norvaline)
- 901263-46-5(1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo4,3-cquinoline)
- 1232505-77-9(5-Amino-4-bromo-2-chlorophenol)
- 1517974-95-6(2-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid)
- 1806587-57-4(Ethyl 2-(carboxymethyl)-5-propionylbenzoate)
- 1448135-56-5(N-(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl-2-methoxy-5-methylbenzene-1-sulfonamide)
- 1780658-45-8(2-(2,5-dimethylphenyl)-2,2-difluoroethan-1-ol)
